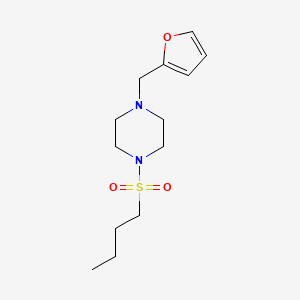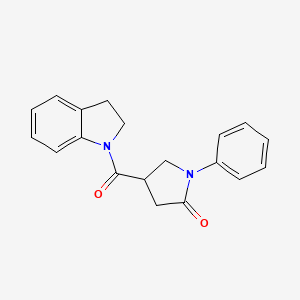
2-(allylthio)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as APB and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of APB involves the inhibition of dopamine uptake in the brain. The compound binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. The compound has been shown to increase extracellular dopamine levels in the brain, which can have effects on mood, motivation, and reward. APB has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APB has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. APB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of APB in lab experiments. The compound has a short half-life, which can make it challenging to study its long-term effects. Additionally, APB has been found to have off-target effects on other neurotransmitter systems, which can complicate its use in some experiments.
Direcciones Futuras
There are several future directions for research on APB. One potential direction is the study of the compound's effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another potential direction is the development of more potent and selective dopamine transporter inhibitors based on the structure of APB. Additionally, APB could be studied for its potential applications in the treatment of other neurological disorders, such as depression and addiction.
Conclusion:
In conclusion, 2-(allylthio)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. APB has the potential to be a valuable tool for studying the role of dopamine in the brain and could have applications in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of APB involves the reaction of 2-bromo-N-propylbenzamide with allyl mercaptan. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting product is purified using chromatography techniques to obtain pure APB.
Aplicaciones Científicas De Investigación
APB has been studied extensively for its potential applications in various fields of scientific research. The compound has been found to have potential applications in the field of neuroscience, where it has been used as a tool to study the role of dopamine in the brain. APB has also been studied for its potential applications in the treatment of Parkinson's disease, where it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
2-prop-2-enylsulfanyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-9-14-13(15)11-7-5-6-8-12(11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBZJPKAYVQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)



![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)

